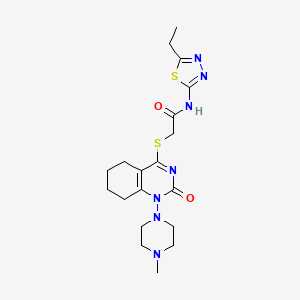
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H27N7O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that integrates the biological activity of both the thiadiazole and hexahydroquinazoline moieties. This article explores its biological activities based on current research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thiadiazole ring and a hexahydroquinazoline derivative. The molecular formula is C16H22N6OS, with a molecular weight of 366.51 g/mol. This combination of structures suggests potential interactions with various biological targets due to the presence of nitrogen and sulfur atoms.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The mechanisms include:
- Inhibition of DNA and RNA synthesis : Compounds containing the thiadiazole ring have been noted for their ability to inhibit nucleic acid synthesis without affecting protein synthesis, making them effective against various cancer cell lines .
- Targeting kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis, potentially disrupting cancer cell proliferation .
A study highlighted that certain thiadiazole derivatives demonstrated IC50 values as low as 8 μM against human cancer cell lines like HCT116 (colon cancer) and A549 (lung cancer) cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess:
- Broad-spectrum antimicrobial properties : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with halogen substitutions have shown increased antibacterial efficacy .
A specific study indicated that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 32–42 μg/mL against pathogens such as Candida albicans and Aspergillus niger .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives is another area of interest. Research indicates that these compounds can provide protection against oxidative stress-induced neuronal damage. This is particularly relevant for conditions like epilepsy and neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : In vitro studies assessed the efficacy of various thiadiazole derivatives on human cancer cell lines. One compound demonstrated an IC50 value of 4.37 μM against HepG2 (liver cancer) cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Screening : A series of thiadiazole derivatives were tested for their antimicrobial activity against several bacterial strains. Compounds exhibited varying degrees of inhibition, with some achieving MIC values lower than standard antibiotics like fluconazole .
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Example Findings |
|---|---|---|
| Anticancer | Inhibition of DNA/RNA synthesis | IC50 values < 10 μM in multiple cancer cell lines |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | MIC values ranging from 32–42 μg/mL |
| Neuroprotective | Protection against oxidative stress | Efficacy in models of neurodegeneration |
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S2/c1-3-16-22-23-18(30-16)20-15(27)12-29-17-13-6-4-5-7-14(13)26(19(28)21-17)25-10-8-24(2)9-11-25/h3-12H2,1-2H3,(H,20,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYKJQWHOMUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














